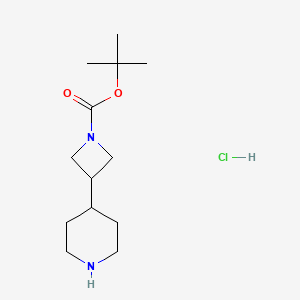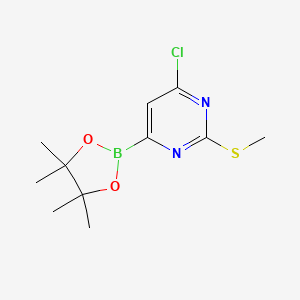![molecular formula C12H11F2NO4 B14861147 (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B14861147.png)
(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, a pyrrolidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a difluoromethoxy group, often using a difluoromethylating agent such as difluoromethyl ether in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Difluoromethyl ether in the presence of a catalyst for introducing the difluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-[3-(methoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(3S)-1-[3-(trifluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid: Contains a trifluoromethoxy group, which may alter its chemical properties and biological activity.
Uniqueness
The presence of the difluoromethoxy group in (3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, potentially leading to distinct pharmacological profiles and applications.
Properties
Molecular Formula |
C12H11F2NO4 |
|---|---|
Molecular Weight |
271.22 g/mol |
IUPAC Name |
(3S)-1-[3-(difluoromethoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H11F2NO4/c13-12(14)19-9-3-1-2-8(5-9)15-6-7(11(17)18)4-10(15)16/h1-3,5,7,12H,4,6H2,(H,17,18)/t7-/m0/s1 |
InChI Key |
RFRIMCUKYOAJQW-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)OC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


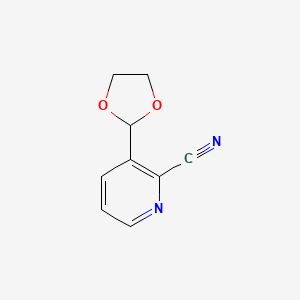

![5,7-Dihydrofuro[3,4-D]pyrimidin-2-ylmethanamine](/img/structure/B14861075.png)
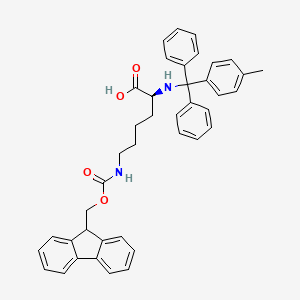
![N-[3-(Acetylamino)-5-(chloromethyl)phenyl]acetamide](/img/structure/B14861093.png)

![[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid](/img/structure/B14861109.png)
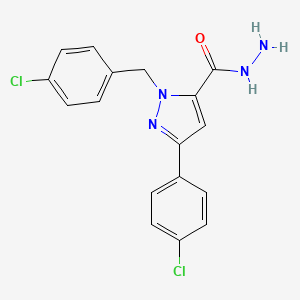
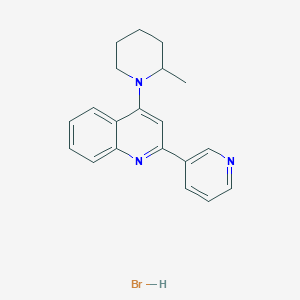
![(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14861118.png)
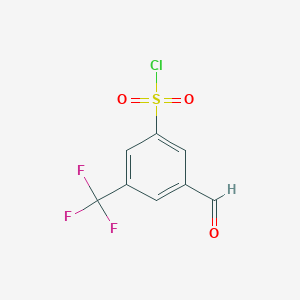
![(1S,4S,6R,9S,10R,13S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B14861131.png)
